[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride
CAS No.: 1306603-46-2
Cat. No.: VC2675120
Molecular Formula: C8H8ClN3O2
Molecular Weight: 213.62 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride - 1306603-46-2](/images/structure/VC2675120.png)
Specification
CAS No. | 1306603-46-2 |
---|---|
Molecular Formula | C8H8ClN3O2 |
Molecular Weight | 213.62 g/mol |
IUPAC Name | (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanol;hydrochloride |
Standard InChI | InChI=1S/C8H7N3O2.ClH/c12-5-7-10-8(11-13-7)6-1-3-9-4-2-6;/h1-4,12H,5H2;1H |
Standard InChI Key | VOFCMAMFPLPWIL-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C2=NOC(=N2)CO.Cl |
Canonical SMILES | C1=CN=CC=C1C2=NOC(=N2)CO.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identification and Basic Properties
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride has well-defined chemical identifiers that allow for its precise classification in chemical databases and literature. The compound is characterized by the following key identifiers:
Property | Value |
---|---|
Chemical Name | [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride |
CAS Number | 1306603-46-2 |
Molecular Formula | C8H8ClN3O2 |
Molecular Weight | 213.62 g/mol |
MDL Number | MFCD18838906 |
Minimum Purity | 0.95 |
The compound contains a pyridine ring connected to a 1,2,4-oxadiazole core with a hydroxymethyl substituent, forming a unique structural arrangement with specific electronic and steric properties.
Structural Features and Chemical Bonding
The molecular structure of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride consists of three primary components: the pyridine ring, the 1,2,4-oxadiazole heterocycle, and the hydroxymethyl group. These components are connected in a specific arrangement that determines the compound's chemical behavior and reactivity.
The SMILES notation for this compound is represented as OCC1=NC(C2=CC=NC=C2)=NO1.[H]Cl, which encodes its structural information in a linear format. The compound's structure features a 1,2,4-oxadiazole ring with nitrogen atoms at positions 2 and 4, and an oxygen atom at position 1. The pyridine ring is attached to the 3-position of the oxadiazole, while the hydroxymethyl group (-CH2OH) is connected to the 5-position.
The presence of the hydrochloride moiety indicates that the compound exists as a salt, which affects its physical properties such as solubility, stability, and crystalline structure compared to its free base form.
Synthesis and Preparation Methods
Size | Lead Time |
---|---|
100 mg | 65 Days |
1 g | 65 Days |
5 g | 65 Days |
The relatively long lead time suggests that this compound may be synthesized on demand rather than kept in large inventory, which is common for specialty research chemicals. This availability pattern is consistent with its status as a compound primarily used in research and development rather than industrial applications.
Current Research Directions and Future Perspectives
Emerging Applications in Medicinal Chemistry
The structural features of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride position it as a potentially valuable building block in medicinal chemistry research. The 1,2,4-oxadiazole scaffold continues to attract interest in drug discovery due to its favorable pharmacokinetic properties and versatility as a bioisostere.
Patent literature suggests a potential connection to DPP-IV inhibitors, which remain an important class of antidiabetic drugs. The ongoing research in this area may expand the applications of this compound or its derivatives in the development of new therapeutic agents for metabolic disorders.
Additionally, compounds with similar structural features have been explored for diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. This suggests potential future directions for research involving [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride or its structural analogs.
Structure Optimization and Derivative Development
The presence of a hydroxymethyl group in [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride provides a convenient handle for further chemical modifications. This functional group can be transformed through various organic reactions to introduce different substituents, potentially leading to derivatives with enhanced biological activity or improved pharmacokinetic properties.
Future research directions might include the systematic exploration of structure-activity relationships through the synthesis of a series of derivatives with modifications at the hydroxymethyl position or substitutions on the pyridine ring. Such studies could potentially reveal new bioactive compounds with applications in pharmaceutical development.
The development of more efficient synthetic routes to this compound and its derivatives would also be valuable for expanding its accessibility and utility in medicinal chemistry research.
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